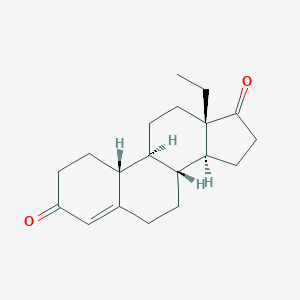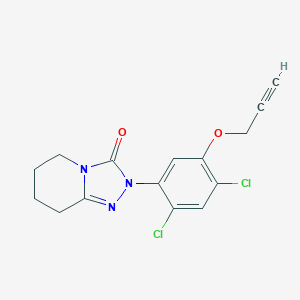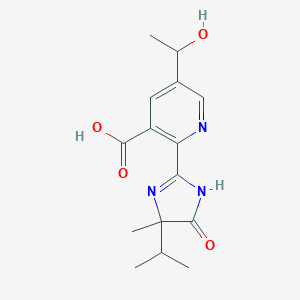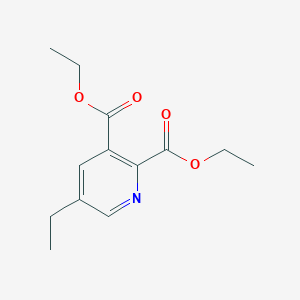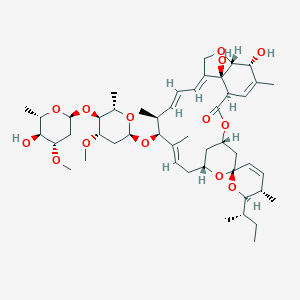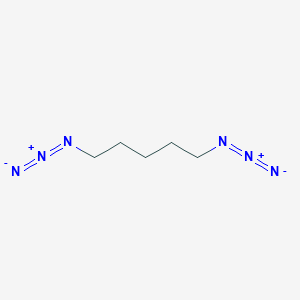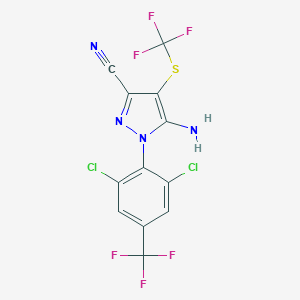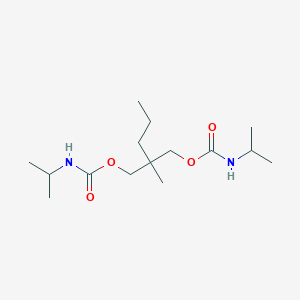
Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a similar compound, Carbamic acid, methyl-, isopropyl ester, is available in the NIST Chemistry WebBook . For the exact molecular structure of “Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester”, please refer to a reliable chemical database or a chemistry professional.Chemical Reactions Analysis
Carbamic acids, which “this compound” is a type of, can decompose into ammonia and carbon dioxide at higher temperatures . For detailed chemical reactions involving this specific compound, please consult a chemistry professional or a reliable database.Applications De Recherche Scientifique
Diuretic Effects and In Vitro Stability
Carbamic acid esters, including isopropyl esters, have been studied for their diuretic activity. James (1965) found that these esters, except for the methyl ester, caused polyuria in rats when used in doses less than half the LD50. These derivatives also yield ethyleneimine when incubated with rat plasma, although a direct correlation between the rate of ethyleneimine production and diuretic activity was not established (R. M. James, 1965).
Enantioselective Preparation of Dihydropyrimidones
Carbamic acid esters are involved in the enantioselective preparation of dihydropyrimidones, important for the synthesis of chiral compounds and stereochemical configurations. Goss et al. (2009) highlighted the role of these esters in the synthesis of complex organic compounds (J. M. Goss, P. Dai, Sha Lou, S. Schaus, 2009).
Role in Inducing Sister Chromatid Exchanges
Cheng et al. (1981) explored the ability of various carbamic acid esters, including the isopropyl ester, to induce sister chromatid exchanges (SCEs) in different cells of mice. They observed that these compounds could influence SCE levels in bone marrow, alveolar macrophage cells, and regenerating liver cells (M. Cheng, M. K. Conner, Y. Alarie, 1981).
Synthesis of Tolylenediisocyanate
Aso and Baba (2003) discussed the preparation of carbamic acid esters, including isopropyl esters, by alkoxycarbonylation of 2, 4-tolylenediamine with different carbonates. This process aids in the synthesis of tolylenediisocyanate, a compound of industrial significance (S. Aso, T. Baba, 2003).
As Ammonia Equivalent in Palladium-Catalyzed Amination
Mullick et al. (2010) demonstrated the use of carbamic acid 2-trimethylsilylethyl ester as an ammonia equivalent in the palladium-catalyzed amination of aryl bromides and chlorides, showing the versatility of these esters in organic synthesis (D. Mullick, Prakash Anjanappa, K. Selvakumar, K. Ruckmani, M. Sivakumar, 2010).
Propriétés
IUPAC Name |
[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl] N-propan-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4/c1-7-8-15(6,9-20-13(18)16-11(2)3)10-21-14(19)17-12(4)5/h11-12H,7-10H2,1-6H3,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXSFIAPOIOUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(COC(=O)NC(C)C)COC(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169422 | |
| Record name | Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1729-14-2 | |
| Record name | Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001729142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B195240.png)
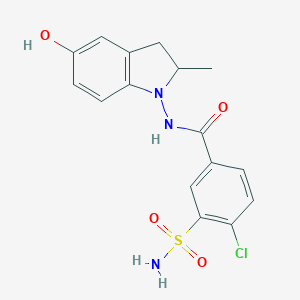
![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B195246.png)
![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide](/img/structure/B195250.png)
